

Application Notes and Protocols for ZM 306416

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability and storage of **ZM 306416**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Chemical Information

| Property | Value |
|-------------------|--|
| Chemical Name | N-(4-chloro-2-fluorophenyl)-6,7- dimethoxyquinazolin-4-amine |
| Synonyms | CB 676475, ZM-306416 |
| CAS Number | 690206-97-4 |
| Molecular Formula | C ₁₆ H ₁₃ ClFN ₃ O ₂ |
| Molecular Weight | 333.74 g/mol |

Stability and Storage

Proper storage of **ZM 306416** is essential to maintain its chemical integrity and biological activity. The stability of the compound depends on whether it is in solid form or in solution.

Solid Form



ZM 306416 is supplied as a lyophilized powder and exhibits long-term stability when stored under appropriate conditions.

| Storage Condition | Duration |
|--------------------|---|
| -20°C (desiccated) | 36 months[1] |
| -20°C | 3 years[2] |
| -20°C | ≥ 4 years[3] |
| Ambient | Up to 12 months (for hydrochloride salt)[4] |

For optimal long-term stability, it is recommended to store the lyophilized powder at -20°C in a desiccator.

In Solution

The stability of **ZM 306416** in solution is significantly lower than in its solid form and is highly dependent on the solvent and storage temperature. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.

| Solvent | Storage Temperature | Duration |
|---------|---------------------|----------------------------|
| DMSO | -80°C | 1 year[2] or 2 years[5] |
| DMSO | -20°C | 1 month[1][2] or 1 year[5] |

Note: For solutions prepared for in vivo studies, such as those using PEG300, Tween-80, and saline or corn oil, it is recommended to use them immediately for optimal results.[2]

Solubility



| Solvent | Solubility |
|---------|---|
| DMSO | ≥33.4 mg/mL[6], 50 mg/mL[3], 59 mg/mL[1], 67 mg/mL[2] |
| Ethanol | ≥2.85 mg/mL (with gentle warming)[6], 20 mg/mL[3] |
| Water | Insoluble[1][6] |

Experimental Protocols Protocol 1: Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, which can then be diluted for various applications.

Materials:

- ZM 306416 (lyophilized powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, high-quality polypropylene tubes

Procedure:

- Equilibrate the vial of ZM 306416 powder to room temperature before opening to prevent moisture condensation.
- Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
- Vortex the solution gently until the compound is completely dissolved. If necessary, gentle
 warming or sonication can be used to aid dissolution.[5]
- Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
- Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage.



Protocol 2: Stability Assessment of ZM 306416 Solutions

This protocol outlines a method to evaluate the stability of **ZM 306416** in solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

- ZM 306416 stock solution (prepared as in Protocol 1)
- Appropriate solvent for dilution (e.g., DMSO, cell culture medium)
- · HPLC system with a UV detector
- C18 HPLC column
- Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
- Reference standard of ZM 306416

Procedure:

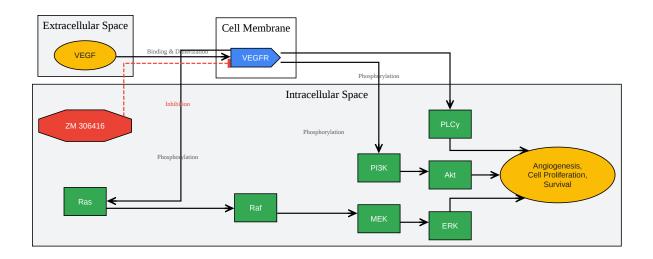
- Time Point Zero (T=0):
 - Dilute the freshly prepared ZM 306416 stock solution to a known concentration with the chosen solvent.
 - Immediately analyze a sample by HPLC to determine the initial purity and peak area. This
 will serve as the baseline.
- Incubation:
 - Store the remaining solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
- Subsequent Time Points:
 - At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a sample from the stored solution.



- Allow the sample to equilibrate to room temperature.
- Analyze the sample by HPLC under the same conditions as the T=0 sample.
- Data Analysis:
 - Compare the peak area of the ZM 306416 peak at each time point to the peak area at T=0.
 - Calculate the percentage of the compound remaining at each time point.
 - Monitor for the appearance of new peaks, which may indicate degradation products.

Signaling Pathway

ZM 306416 is a potent inhibitor of VEGFR, a key regulator of angiogenesis. It also exhibits inhibitory activity against EGFR.



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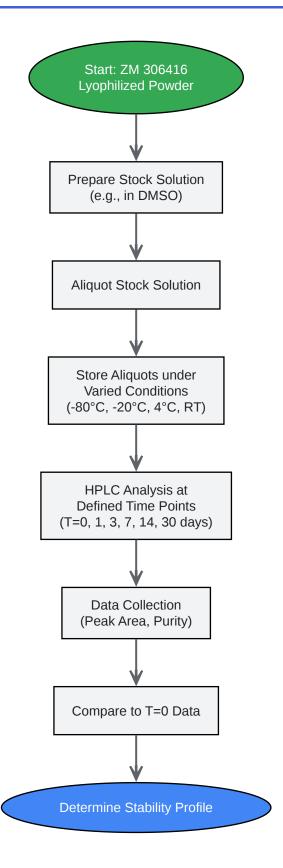


Caption: Simplified VEGFR signaling pathway and the inhibitory action of **ZM 306416**.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of **ZM 306416**.





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Caption: Experimental workflow for assessing the stability of **ZM 306416** solutions.



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